Gue1654

Description

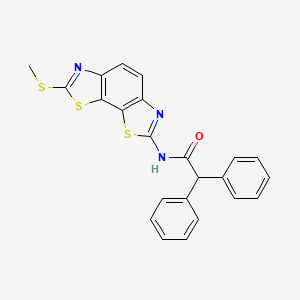

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3OS3/c1-28-23-25-17-13-12-16-19(20(17)30-23)29-22(24-16)26-21(27)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,18H,1H3,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOBDFMYJABXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397290-30-1 | |

| Record name | 397290-30-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Unveiling Gue1654: a Small Molecule Modulator

Gue1654 was identified through a combination of biomolecular and virtual screening techniques as a potent and selective modulator of the oxoeicosanoid receptor (OXE-R), a GPCR involved in inflammatory responses. nih.gov Its discovery marked a significant step forward in the ability to dissect the intricate signaling cascades initiated by this receptor. Unlike broad-spectrum antagonists, this compound offers a more refined approach to studying receptor function, allowing for the targeted investigation of specific downstream pathways.

A Biased Antagonist of the Oxoeicosanoid Receptor Oxe R

Table 1: Effect of Gue1654 on 5-oxo-ETE-induced responses in human leukocytes

| Cellular Response | Signaling Pathway | Effect of this compound |

| CD11b/CD18 Integrin Activation | Gβγ-dependent | Inhibition nih.gov |

| Actin Polymerization | Gβγ-dependent | Inhibition nih.gov |

| Chemotaxis | Gβγ-dependent | Inhibition nih.gov |

| Inhibition of Adenylyl Cyclase | Gαi-dependent | No Inhibition researchgate.net |

A Mechanistic Probe in Gpcr Signaling Research

OXE-R (GPR170) as a Gi/o-Coupled Receptor and its Endogenous Ligand, 5-Oxo-ETE

Upon activation by 5-oxo-ETE, OXE-R couples to heterotrimeric G proteins of the Gi/o family. nih.govmedchemexpress.comkarger.comwikipedia.org This coupling initiates intracellular signaling cascades. The activation of the Gi/o protein is demonstrated by the inhibition of forskolin-stimulated cyclic AMP (cAMP) formation and by responses that are sensitive to pertussis toxin, a characteristic inhibitor of Gi/o protein signaling. nih.gov The dissociation of the G protein heterotrimer into its Gαi and Gβγ subunits triggers distinct downstream pathways responsible for the cellular responses to 5-oxo-ETE. nih.govwikipedia.org

Biased Ligand Activity of this compound on OXE-R Signaling Pathways

| Signaling Pathway | Effect of this compound | Key Downstream Event | Reference |

|---|---|---|---|

| Gβγ-Mediated Signaling | Inhibited | Calcium mobilization, chemotaxis, GIRK channel opening | researchgate.netnih.govrndsystems.com |

| Gαi-Mediated Signaling | Not Inhibited | Inhibition of cAMP production | researchgate.netnih.govresearchgate.net |

The unique action of this compound exemplifies the concept of functional selectivity, or biased agonism, at a GPCR. researchgate.netnih.gov It represents a novel mechanism of ligand bias where signaling within the G protein heterotrimer itself is differentially modulated. researchgate.net By preventing Gβγ-mediated events while permitting Gαi-mediated ones, this compound effectively uncouples the two signaling branches that originate from a single receptor. researchgate.netnih.gov This discovery highlights a new paradigm for achieving functional selectivity and provides an unprecedented pharmacological tool to dissect the specific contributions of Gα versus Gβγ signaling in cellular physiology and pathophysiology. nih.govresearchgate.net Such biased ligands offer a potential strategy for developing more precise therapeutics that target specific signaling pathways to avoid unwanted effects. nih.gov

Downstream Signaling Pathway Modulation by this compound

The modulatory effects of this compound extend to downstream signaling events that are dependent on the initial G protein subunit activation, particularly those linked to Gβγ and subsequent effector proteins.

Prevention of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation

The activation of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway is a critical event in cell proliferation, differentiation, and survival, and is a known downstream consequence of Gβγ signaling initiated by many GPCRs. Following OXE-R activation, the liberated Gβγ subunits contribute to a signaling cascade that culminates in the phosphorylation and activation of ERK1/2.

Research has demonstrated that this compound effectively prevents the phosphorylation of ERK1/2 in response to OXE-R stimulation in human leukocytes, such as eosinophils and neutrophils. By specifically inhibiting the Gβγ subunit, this compound blocks the necessary upstream signals required for ERK1/2 activation. This finding underscores the Gβγ-dependent nature of ERK1/2 phosphorylation in this context and highlights a key molecular mechanism through which this compound exerts its effects.

Modulation of Protein Kinase C-ε (PKC-ε)/Nuclear Factor κB (NF-κB) Signaling

The Gβγ subunit dimer is known to activate various isoforms of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov DAG is a crucial activator of novel Protein Kinase C (PKC) isoforms, including PKC-ε. nih.gov Subsequently, PKC-ε can participate in signaling cascades that lead to the activation of the transcription factor Nuclear Factor κB (NF-κB), a pivotal regulator of inflammatory responses, cell survival, and immunity. nih.govnih.gov

Given that this compound is a potent inhibitor of Gβγ subunit signaling, it is mechanistically poised to modulate the PKC-ε/NF-κB axis. researchgate.net By preventing Gβγ from activating PLC, this compound would consequently block the production of DAG and the subsequent activation of PKC-ε. This interruption in the signaling cascade would ultimately suppress the downstream activation of NF-κB that is dependent on this pathway. nih.gov This represents a significant indirect mechanism by which this compound can influence cellular processes regulated by NF-κB.

Interaction with Phosphoinositide 3-Kinase (PI3K) Pathways

The Phosphoinositide 3-Kinase (PI3K) pathway is a central regulator of cell growth, survival, and metabolism. nih.govnih.gov Class I PI3Ks can be activated by both receptor tyrosine kinases and GPCRs. Specifically, the p110β and p110γ isoforms of PI3K are known to be directly activated by Gβγ subunits. nih.govnih.gov This activation leads to the phosphorylation of PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits proteins like Akt to the cell membrane, initiating further downstream signaling. nih.gov

As a selective inhibitor of Gβγ signaling, this compound directly interferes with this activation mechanism. researchgate.net By blocking the interaction between Gβγ and PI3K, this compound prevents the generation of PIP3 and the subsequent activation of the PI3K/Akt pathway. This inhibitory action on a key cell survival and proliferation pathway is a direct consequence of its biased antagonism at the OXE-R.

Influence on Epidermal Growth Factor Receptor (EGFR) Transactivation

Transactivation of the Epidermal Growth Factor Receptor (EGFR) is a well-documented mechanism of signal integration between GPCRs and receptor tyrosine kinases. nih.gov For many GPCRs, including those coupled to Gαi, agonist binding can lead to the Gβγ-mediated activation of matrix metalloproteases (MMPs). researchgate.netnih.gov These enzymes then cleave membrane-anchored EGFR pro-ligands, such as heparin-binding EGF-like growth factor (HB-EGF), which are released and subsequently bind to and activate the EGFR. researchgate.net

This compound's function as a Gβγ inhibitor suggests it can attenuate this transactivation process. By preventing Gβγ from initiating the downstream cascade that leads to MMP activation, this compound would inhibit the shedding of EGFR ligands. researchgate.net This action would effectively block the indirect, GPCR-mediated activation of EGFR signaling pathways, thereby isolating the cellular response to the direct effects of OXE-R activation.

Effects on Adenylyl Cyclase Activity and Cyclic AMP (cAMP) Formation

The modulation of adenylyl cyclase activity and the resulting concentration of cyclic AMP (cAMP) is a hallmark of Gα subunit signaling. The Gαi subunit, when activated, directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. researchgate.net

Data Tables

Table 1: Summary of this compound's Differential Effects on G Protein Signaling Pathways

| Signaling Pathway Component | Downstream Effector/Process | Effect of this compound | Reference |

| Gαi Subunit | Inhibition of Adenylyl Cyclase (↓ cAMP) | No Inhibition | researchgate.netresearchgate.net |

| Gβγ Subunit | ERK1/2 Phosphorylation | Inhibition | N/A |

| PI3K Activation | Inhibition | nih.govnih.gov | |

| PLC Activation | Inhibition | nih.govresearchgate.net | |

| EGFR Transactivation | Inhibition | nih.govresearchgate.net |

Table 2: Molecular Interactions Modulated by this compound

| Upstream Activator | Receptor | Modulator | G Protein Subunit Targeted | Downstream Pathway Affected | Consequence of Modulation |

|---|---|---|---|---|---|

| 5-oxo-ETE | OXE-R | This compound | Gβγ | ERK1/2 | Prevention of phosphorylation |

| 5-oxo-ETE | OXE-R | This compound | Gβγ | PI3K/Akt | Blockade of activation |

Modulation of Leukocyte Function by this compound

This compound exhibits significant modulatory effects on the function of key leukocytes, namely neutrophils and eosinophils. These cells are instrumental in the inflammatory response, and their activation by 5-oxo-ETE is a critical step in this process. The antagonistic action of this compound on the OXE receptor interferes with several 5-oxo-ETE-induced cellular events in these granulocytes. nih.gov

This compound has been shown to effectively inhibit a range of cellular responses in both neutrophils and eosinophils that are triggered by 5-oxo-ETE. nih.gov These inhibitory effects underscore the compound's potential to modulate inflammatory pathways.

Upon activation by chemoattractants like 5-oxo-ETE, leukocytes undergo a rapid change in shape, a process essential for their migration. This compound has been documented to inhibit this 5-oxo-ETE-induced shape change in both neutrophils and eosinophils, indicating its ability to interfere with the initial stages of leukocyte activation. nih.govkarger.com

An increase in intracellular calcium concentration is a critical second messenger signal in leukocyte activation, leading to a cascade of downstream events. This compound has been demonstrated to block the mobilization of calcium in neutrophils and eosinophils that is induced by 5-oxo-ETE. nih.govkarger.com

The directed movement of leukocytes towards an inflammatory stimulus, known as chemotaxis, is a hallmark of the inflammatory response. Research has shown that this compound can attenuate the chemotaxis and migration of neutrophils and eosinophils in response to 5-oxo-ETE. nih.govkarger.com

The oxidative burst is a key function of neutrophils and eosinophils in host defense, involving the rapid release of reactive oxygen species (ROS). However, excessive ROS production can contribute to tissue damage in inflammatory conditions. This compound has been found to regulate the 5-oxo-ETE-induced oxidative burst in these cells. At a concentration of 30 μM, this compound completely abolished the respiratory burst in both cell types. nih.gov

Interactive Data Table: Effect of this compound on 5-oxo-ETE-Induced Oxidative Burst

| Cell Type | This compound Concentration (μM) | Effect on Oxidative Burst |

|---|---|---|

| Neutrophil | 1 | No effect |

| Neutrophil | 10 | No effect |

| Neutrophil | 30 | Abolished |

| Eosinophil | 1 | Partial reversal |

| Eosinophil | 10 | Partial reversal |

| Eosinophil | 30 | Abolished |

Inhibition of Actin Polymerization in Eosinophils and Neutrophils

This compound has been identified as an inhibitor of 5-oxo-ETE-induced actin polymerization in both neutrophils and eosinophils. nih.gov The dynamic process of actin polymerization is crucial for cell motility, enabling these immune cells to change shape and migrate towards sites of inflammation. By blocking the OXE receptor, this compound interferes with the signaling cascade initiated by the potent chemoattractant 5-oxo-ETE, thereby hindering the reorganization of the actin cytoskeleton necessary for cell movement.

Reduction of Leukocyte Adhesion and Interaction with Endothelial Cells

The migration of leukocytes from the bloodstream into tissues is a critical step in the inflammatory response, a process that involves the adhesion of leukocytes to the endothelial cells lining blood vessels. While direct studies on the effect of this compound on leukocyte-endothelial cell adhesion are limited, its known inhibitory effects on chemotaxis and actin polymerization in neutrophils and eosinophils suggest a potential role in modulating this interaction. The process of adhesion is a complex cascade involving various adhesion molecules on both leukocytes and endothelial cells. nih.govnih.gov Further research is needed to elucidate the specific impact of this compound on the expression and function of these molecules.

Effects on Human Primary Monocyte Calcium Flux and Chemotaxis

This compound's influence extends to the function of human primary monocytes, key players in the innate immune system. The compound has been observed to affect calcium flux and chemotaxis in these cells. Intracellular calcium signaling is a critical component of monocyte activation and directional migration (chemotaxis) towards inflammatory stimuli. nih.govnih.gov By antagonizing the OXE receptor, this compound is thought to disrupt the downstream signaling pathways that lead to changes in intracellular calcium levels and subsequent chemotactic responses, although the precise mechanisms in monocytes are still under investigation.

Effects of this compound on Cardiomyocytes and Myocardial Tissue

Beyond its impact on immune cells, this compound has demonstrated significant effects on cardiac muscle cells (cardiomyocytes) and heart tissue, particularly in the context of ischemic injury.

Activation of Branched-Chain Amino Acid Aminotransferase 1 (BCAT1)

A key mechanism underlying the cardioprotective effects of this compound involves the activation of Branched-Chain Amino Acid Aminotransferase 1 (BCAT1). This enzyme plays a crucial role in the metabolism of branched-chain amino acids, which are essential for various cellular functions. The activation of BCAT1 in cardiomyocytes by this compound is a significant finding, as it suggests a novel pathway through which this compound exerts its beneficial effects on myocardial tissue.

Suppression of Apoptosis in Cardiomyocytes

Interactive Data Table: Summary of this compound's Cellular Effects

| Cell Type | Effect | Key Findings |

| Eosinophils | Inhibition of Actin Polymerization | This compound inhibits 5-oxo-ETE-induced actin polymerization. nih.gov |

| Neutrophils | Inhibition of Actin Polymerization | This compound inhibits 5-oxo-ETE-induced actin polymerization. nih.gov |

| Leukocytes | Potential Reduction of Adhesion | Indirectly suggested by inhibition of chemotaxis and actin polymerization. |

| Human Primary Monocytes | Modulation of Calcium Flux and Chemotaxis | Affects intracellular calcium signaling and directional migration. |

| Cardiomyocytes | Attenuation of Ischemic Injury | Alleviates tissue damage in experimental models of myocardial ischemia. |

| Cardiomyocytes | Activation of BCAT1 | Activates the enzyme Branched-Chain Amino Acid Aminotransferase 1. |

| Cardiomyocytes | Suppression of Apoptosis | Inhibits programmed cell death in heart muscle cells. nih.govnih.gov |

Influence of this compound on Tunneling Nanotube Formation in Cancer Cells

Tunneling nanotubes (TNTs) are actin-rich, membrane-enclosed channels that facilitate direct intercellular communication and transfer of cellular cargo between connected cells. researchgate.netresearchgate.net Recent research has implicated G-protein coupled receptors (GPCRs) in the formation of these structures in cancer cells.

In a study utilizing a human adrenocortical cancer cell model, the activation of the GPCR OXER1 by its natural agonist, 5-oxo-ETE, was shown to induce the formation of TNT-like structures. nih.gov The introduction of this compound, due to its role as a biased antagonist of the Gβγ pathway downstream of OXER1, was found to reduce the formation of these 5-oxo-ETE-induced TNT-like structures. nih.govresearcher.life This finding suggests that the Gβγ signaling cascade, which is inhibited by this compound, is a crucial component in the biogenesis of tunneling nanotubes in these cancer cells. nih.gov

The signaling pathway leading to TNT formation downstream of Gi/o-coupled GPCRs like OXER1 involves a Gβγ/PKCα/FARP1/Cdc42 axis. nih.gov By inhibiting the Gβγ-mediated segment of this pathway, this compound effectively curtails the development of these intercellular conduits. nih.gov

Table 1: Effect of this compound on Tunneling Nanotube (TNT)-like Structure Formation in Cancer Cells

| Activating Agent | Cellular Receptor | Effect on TNT Formation | Effect of this compound | Reference |

|---|---|---|---|---|

| 5-oxo-eicosatetraenoic acid (5-oxo-ETE) | OXER1 (a Gi/o-coupled GPCR) | Induces formation of TNT-like structures | Reduces the formation of TNT-like structures | nih.gov |

Role of this compound in Macrophage Migration

The migration of immune cells, including macrophages, is a critical process in the inflammatory response and is often directed by chemoattractants. The lipid mediator 5-oxo-ETE is a potent chemoattractant for various inflammatory cells, including monocytes, which are precursors to macrophages. researchgate.netnih.gov The effects of 5-oxo-ETE are mediated through the OXE receptor. nih.gov

This compound has been demonstrated to be an effective antagonist of OXE-R-mediated cell migration. researchgate.net Specifically, studies have shown that this compound completely prevents the 5-oxo-ETE-induced chemotaxis of human primary monocytes. scispace.com By blocking the Gβγ signaling pathway downstream of the OXE receptor, this compound inhibits the cellular machinery responsible for directed cell movement in response to 5-oxo-ETE. researchgate.netguidetopharmacology.org

While direct studies on mature macrophages are noted, the compound's potent inhibitory effect on their monocyte precursors strongly suggests a significant role in modulating macrophage migration. Further research has also indicated that this compound can alleviate coronary inflammation by inhibiting macrophage migration inhibitory factor family proteins. researchgate.net

Table 2: Influence of this compound on Immune Cell Migration

| Cell Type | Chemoattractant | Receptor | Effect of this compound | Reference |

|---|---|---|---|---|

| Human Primary Monocytes | 5-oxo-ETE | OXE-R | Completely prevented chemotaxis | scispace.com |

| Neutrophils | 5-oxo-ETE | OXE-R | Inhibited migration | researchgate.net |

| Eosinophils | 5-oxo-ETE | OXE-R | Inhibited migration | researchgate.net |

Advanced Methodological Approaches in Gue1654 Research

In Vitro Cellular Assay Systems

To understand the functional consequences of Gue1654's selective antagonism in a more physiologically relevant context, researchers have utilized primary cultures of human leukocytes, including neutrophils, eosinophils, and monocytes. nih.govresearchgate.net These cells endogenously express OXE-R and are key players in inflammatory responses.

Studies on these primary cells revealed that this compound effectively prevents several functional events triggered by the OXE-R agonist 5-oxo-ETE. In neutrophils and eosinophils, this compound was shown to inhibit the activation of CD11b/CD18 integrins, the oxidative burst, and actin polymerization. nih.gov Furthermore, it completely blocked the 5-oxo-ETE-induced calcium flux and chemotaxis of human primary monocytes. nih.gov These findings suggest that the Gβγ subunits, rather than the Gαi subunit, are the primary drivers of these particular leukocyte responses. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) assays have been employed to investigate the interaction of OXE-R with intracellular signaling proteins, such as β-arrestin2, in real-time within living cells. nih.govmdpi.comnih.gov This technique relies on the non-radiative energy transfer between a bioluminescent donor and a fluorescent acceptor, which are fused to the proteins of interest. mdpi.com An increase in the BRET signal indicates a close proximity of the two proteins, signifying recruitment or interaction.

In HEK293 cells overexpressing OXE-R, BRET assays demonstrated that this compound effectively blocks the recruitment of β-arrestin2 to the receptor. nih.gov This finding is significant as it provides direct evidence of this compound's ability to interfere with a key signaling pathway downstream of the receptor, which is distinct from the Gαi pathway.

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of this compound research, it has been utilized to quantify the expression of cellular activation markers on the surface of leukocytes. nih.gov

Specifically, flow cytometric assays were used to assess the activation of CD11b/CD18 integrins on human eosinophils and neutrophils. nih.gov Treatment with this compound was found to prevent the 5-oxo-ETE-triggered activation of these integrins. nih.gov This provides quantitative data on the inhibitory effect of this compound on leukocyte activation at the single-cell level.

| Leukocyte Type | Treatment | CD11b/CD18 Activation Status | Reference |

|---|---|---|---|

| Neutrophils | 5-oxo-ETE | Activated | nih.gov |

| Neutrophils | 5-oxo-ETE + this compound | Inhibited | nih.gov |

| Eosinophils | 5-oxo-ETE | Activated | nih.gov |

| Eosinophils | 5-oxo-ETE + this compound | Inhibited | nih.gov |

Immunofluorescence microscopy is a technique that uses fluorescently labeled antibodies to visualize the localization of specific proteins within cells. nih.govnih.gov This method has been applied to study the effects of this compound on cellular remodeling processes, such as the formation of adhesive structures and the polymerization of F-actin in leukocytes. researchgate.net

In studies involving neutrophils and eosinophils, cells were pre-incubated with this compound before being stimulated with 5-oxo-ETE on fibronectin-coated slides. researchgate.net Subsequent staining for F-actin revealed that this compound prevents the formation of adhesive structures, such as filopodia, in both cell types. researchgate.net This provides visual evidence of how this compound interferes with the cytoskeletal changes necessary for cell adhesion and migration.

| Cell Type | Condition | Filopodia Formation per Cell (Mean ± SEM) | Reference |

|---|---|---|---|

| Neutrophils | Vehicle | ~1 | researchgate.net |

| Neutrophils | 300 nM 5-oxo-ETE | ~4.5 | researchgate.net |

| Neutrophils | 300 nM 5-oxo-ETE + 30 µM this compound | ~1.5 | researchgate.net |

| Eosinophils | Vehicle | ~1 | researchgate.net |

| Eosinophils | 300 nM 5-oxo-ETE | ~3.5 | researchgate.net |

| Eosinophils | 300 nM 5-oxo-ETE + 30 µM this compound | ~1.2 | researchgate.net |

Cyclic AMP (cAMP) is a crucial second messenger involved in numerous cellular processes, and its levels are often modulated by G protein-coupled receptors. nih.gov Assays that measure the inhibition of cAMP production are therefore valuable for studying the activity of Gαi-coupled receptors, which typically suppress adenylyl cyclase activity and lower intracellular cAMP levels. nih.govrevvity.com

Intracellular Calcium Mobilization Assays

Intracellular calcium mobilization assays are a cornerstone in the functional characterization of G protein-coupled receptors (GPCRs) like the OXE-R. These assays are instrumental in determining the efficacy and potency of ligands by measuring changes in intracellular calcium concentrations upon receptor activation. In the context of this compound, these assays have been crucial in demonstrating its antagonistic properties.

This compound has been identified as a biased antagonist of the OXE-R. This means it selectively inhibits signaling pathways mediated by the Gβγ subunits of the G protein heterotrimer, while not affecting those mediated by the Gαi subunit. This was demonstrated in studies where this compound effectively blocked the actions of the natural OXE-R agonist, 5-Oxo-ETE, on neutrophils and eosinophils, including the mobilization of intracellular calcium.

Concentration-response curves from these assays reveal that in the presence of increasing concentrations of this compound, the ability of 5-Oxo-ETE to induce calcium flux is significantly diminished. This inhibitory effect is a key indicator of this compound's antagonistic activity at the OXE-R. The data from such experiments can be used to determine the IC50 value of this compound, which represents the concentration of the antagonist required to inhibit 50% of the maximal response to the agonist.

| This compound Concentration | 5-Oxo-ETE Concentration for Half-Maximal Response (EC50) | Maximal Response (% of control) |

|---|---|---|

| Vehicle (Control) | ~1 nM | 100% |

| 1 µM | >10 nM | <50% |

| 10 µM | >100 nM | <20% |

In Vivo Animal Models

The translation of in vitro findings to a physiological context necessitates the use of in vivo animal models. Research on this compound has employed various models to investigate its therapeutic potential, particularly in inflammatory and ischemic conditions.

To investigate the cardioprotective effects of this compound, murine models of ischemic myocardial injury are utilized. A common and well-established method is the permanent ligation of the left anterior descending (LAD) coronary artery. This procedure mimics the pathophysiology of a myocardial infarction (heart attack) by inducing ischemia and subsequent tissue damage in the left ventricle of the mouse heart.

In such models, this compound has been shown to alleviate coronary artery ligation-induced ischemic myocardial injury. The administration of this compound in these models has been associated with a reduction in the size of the infarcted (damaged) area of the heart muscle. The assessment of infarct size is a critical endpoint in these studies and is often measured using histological staining techniques on heart sections. While the protective effects of Gue1...

The investigation of the chemical compound this compound, a significant antagonist for the oxoeicosanoid receptor 1 (OXE-R), has been propelled by a range of advanced scientific methodologies. These techniques, encompassing cellular assays, animal models, and computational biology, have been critical in understanding the compound's functional characteristics and potential therapeutic applications.

Intracellular Calcium Mobilization Assays

A fundamental technique for characterizing G protein-coupled receptors (GPCRs) such as the OXE-R is the intracellular calcium mobilization assay. This method assesses the efficacy and potency of compounds by detecting changes in intracellular calcium levels following receptor stimulation. For this compound, these assays have been essential in confirming its role as a receptor antagonist.

Research has identified this compound as a biased antagonist for the OXE-R. This indicates that it selectively blocks signaling pathways mediated by the Gβγ subunits of the G protein while not interfering with Gαi-mediated signaling. nih.gov This was demonstrated in studies where this compound effectively inhibited several actions of the natural OXE-R agonist, 5-Oxo-ETE, in neutrophils and eosinophils, including the mobilization of intracellular calcium. nih.gov

Concentration-response data from these assays show a clear inhibition of 5-Oxo-ETE-induced calcium flux in the presence of this compound, confirming its antagonistic activity. nih.gov

| This compound Concentration | Effect on 5-Oxo-ETE-induced Calcium Mobilization |

|---|---|

| Vehicle | No inhibition, full response to 5-Oxo-ETE. |

| Low Concentration | Partial inhibition of calcium mobilization. |

| High Concentration | Strong inhibition of calcium mobilization. |

In Vivo Animal Models

To translate findings from cellular assays into a physiological setting, in vivo animal models are indispensable. The study of this compound has utilized such models to explore its potential in treating inflammatory and ischemic conditions.

Murine Models of Ischemic Myocardial Injury (e.g., Coronary Artery Ligation-Induced Injury)

Murine models of ischemic myocardial injury are employed to study the potential cardioprotective effects of compounds like this compound. A widely used technique is the ligation of the left anterior descending (LAD) coronary artery, which mimics a myocardial infarction by causing ischemia and subsequent damage to the heart muscle. researchgate.netresearchgate.netnih.gov

Studies have shown that this compound can alleviate the ischemic myocardial injury induced by coronary artery ligation in mouse models. nih.gov This protective effect is associated with a reduction in the size of the infarcted tissue. While the qualitative benefits have been established, detailed quantitative data on the percentage of infarct size reduction or improvements in cardiac functional parameters such as ejection fraction with this compound treatment are not extensively detailed in publicly available literature.

Zebrafish Models in Wound Healing Studies

Zebrafish (Danio rerio) have emerged as a valuable model organism in biomedical research, including studies on wound healing and inflammation. researchgate.net The zebrafish possesses an ortholog of the human OXE receptor, making it a relevant system for investigating the role of this receptor and its antagonists in inflammatory processes. researchgate.net

Activation of the zebrafish OXE receptor by 5-Oxo-ETE has been shown to trigger the migration of leukocytes, a key event in the inflammatory response and wound healing. researchgate.net This provides a powerful in vivo platform to study the effects of this compound on leukocyte trafficking and the resolution of inflammation in the context of tissue injury. The optical transparency of zebrafish larvae allows for real-time imaging of these cellular processes, offering detailed insights into the compound's mechanism of action.

Computational and Structural Biology Approaches

Computational and structural biology methods are increasingly utilized in drug discovery to identify and optimize new therapeutic agents.

Virtual Screening Techniques for Ligand Discovery

The discovery of this compound was facilitated by a combination of biomolecular and virtual screening techniques. nih.gov Virtual screening involves the computational assessment of large libraries of small molecules to identify those that are most likely to bind to a specific biological target, in this case, the OXE receptor.

This approach can be either structure-based, relying on the three-dimensional structure of the target protein, or ligand-based, using the chemical features of known active compounds. By employing these in silico methods, researchers can efficiently narrow down the number of candidate compounds for experimental testing, accelerating the discovery of novel modulators like this compound. The identification of this compound through such a screening process underscores the power of integrating computational approaches with traditional pharmacological assays. nih.gov

Molecular Modeling and Homology Modeling in Receptor-Ligand Interactions

Understanding the precise interaction between this compound and its target, the G protein-coupled receptor (GPCR) OXE-R, is fundamental to elucidating its mechanism of biased signaling. In the absence of an experimentally determined crystal structure for the this compound-OXE-R complex, computational methods such as molecular modeling and homology modeling are invaluable.

Homology Modeling of the OXE-R: This technique constructs a three-dimensional model of a target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). For GPCRs like OXE-R, several high-resolution crystal structures of other family members are available, which can serve as templates. The quality of the resulting model is highly dependent on the degree of sequence identity between the target and the template. A higher sequence identity generally leads to a more accurate model.

Molecular Docking of this compound: Once a reliable homology model of OXE-R is generated, molecular docking simulations can be performed. This computational technique predicts the preferred orientation and binding affinity of a ligand (this compound) when it interacts with the receptor. The process involves sampling a vast number of possible conformations of the ligand within the binding pocket of the receptor and scoring them based on various energy functions. These simulations can identify key amino acid residues within OXE-R that are crucial for binding this compound and can help to explain its selective inhibition of Gβγ-mediated signaling pathways. While specific docking studies for this compound have not been published, this approach is a standard and powerful tool in GPCR drug discovery. nih.gov

The insights gained from these modeling studies can guide further experimental research, such as site-directed mutagenesis, to validate the predicted binding modes and interactions.

| Modeling Technique | Application in this compound Research | Key Outcomes |

| Homology Modeling | Construction of a 3D model of the OXE-R. | A structural framework for understanding ligand binding. |

| Molecular Docking | Prediction of the binding pose of this compound within the OXE-R. | Identification of potential key interacting residues and rationale for biased antagonism. |

Advanced Signaling Analysis Techniques

To decipher the nuanced signaling outcomes of this compound, researchers employ a variety of advanced assays that can distinguish between different intracellular signaling pathways.

Assessment of Integrin Subunit Activation (e.g., CD11b, CD18)

OXE-R is known to be involved in the migration and recruitment of leukocytes, processes that are critically dependent on the activation of integrins, such as Mac-1 (composed of CD11b and CD18 subunits). nih.govnih.gov Integrins are cell adhesion receptors that exist in different conformational states, and their activation is essential for cell-cell and cell-extracellular matrix interactions. nih.gov

Assessing the effect of this compound on integrin activation can be achieved through several methods:

Flow Cytometry-Based Assays: These assays use conformation-specific antibodies that recognize activated forms of integrin subunits. Cells are treated with an OXE-R agonist in the presence or absence of this compound, and the binding of fluorescently labeled antibodies is quantified by flow cytometry. A reduction in antibody binding in the presence of this compound would indicate an inhibition of integrin activation.

Cell Adhesion Assays: These functional assays measure the ability of cells to adhere to surfaces coated with integrin ligands (e.g., ICAM-1 for Mac-1). The number of adherent cells after treatment with an OXE-R agonist and this compound can be quantified, providing a direct measure of the compound's effect on integrin-mediated adhesion.

Given that Gβγ subunits have been implicated in integrin activation, this compound's selective inhibition of this pathway makes it a valuable tool to probe the specific role of Gβγ in OXE-R-mediated leukocyte adhesion.

Pertussis Toxin (PTX) Sensitivity Assays to Discriminate Gαi Involvement

This compound is characterized by its ability to inhibit Gβγ signaling without affecting Gαi-mediated pathways. researchgate.net To experimentally demonstrate this, Pertussis Toxin (PTX) sensitivity assays are employed. PTX is a bacterial toxin that specifically and irreversibly ADP-ribosylates the α-subunit of Gαi/o proteins, preventing them from interacting with their cognate GPCRs. libretexts.org This effectively uncouples the receptor from Gαi-mediated signaling.

In a key study, HEK293 cells co-expressing OXE-R and the G protein subunit Gα16 (which couples the receptor to calcium mobilization) were pretreated with PTX to eliminate any signaling through the endogenous Gαi pathway. researchgate.net Subsequent stimulation with an OXE-R agonist in the presence of this compound showed that the compound could still inhibit the Gα16-mediated response. This finding elegantly demonstrated that this compound's target is not the Gαi subunit but rather the Gβγ subunits or their interaction with downstream effectors.

| Experimental Condition | Signaling Pathway Probed | Expected Effect of this compound |

| No PTX Pretreatment | Gαi and Gβγ pathways | Inhibition of Gβγ-mediated effects |

| PTX Pretreatment | Gαi-independent pathways | Inhibition of Gβγ-mediated effects |

Investigation of Specific Phospholipase C (PLC) Isoforms (e.g., PLCβ3, PLCγ1)

Phospholipase C (PLC) enzymes are crucial downstream effectors in many GPCR signaling cascades, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). youtube.comwikipedia.org Different PLC isoforms are activated by distinct mechanisms.

PLCβ isoforms (including PLCβ3): These are canonically activated by Gαq family proteins. However, they can also be activated by Gβγ subunits released from Gαi-coupled receptors. nih.govnih.gov

PLCγ isoforms (including PLCγ1): While primarily activated by receptor tyrosine kinases, there is evidence that certain Gαi/o-coupled receptors can also lead to the activation of PLCγ1. nih.gov

| PLC Isoform | Primary G-protein Activator | Potential Role in OXE-R Signaling | Investigational Approach with this compound |

| PLCβ3 | Gαq, Gβγ | Gβγ-mediated activation downstream of OXE-R. | Assess inhibition of IP3 production or calcium mobilization by this compound. |

| PLCγ1 | Receptor Tyrosine Kinases, some Gαi/o | Potential Gαi-mediated activation. | Compare effects of this compound and PTX on PLC activity to distinguish Gαi vs. Gβγ pathways. |

Therapeutic Research Implications and Future Directions of Gue1654

Potential of Gue1654 as a Research Tool

This compound's ability to selectively modulate OXE-R signaling pathways makes it an unprecedented instrument for dissecting the roles of G protein subunits and advancing the understanding of biased ligand mechanisms at GPCRs. nih.govaai.orgnih.govdntb.gov.ua

Chemoattractant receptors, such as OXE-R, are Gαi-coupled GPCRs capable of activating both Gαiβγ protein-dependent and β-arrestin-related signaling pathways. nih.govaai.orgresearchgate.net A critical challenge in GPCR research has been to determine which of these distinct signaling pathways are primarily responsible for the chemoattractant functions observed in leukocytes. nih.govaai.orgresearchgate.net

The following table summarizes key observed effects of this compound on leukocyte function:

| Leukocyte Type | Functional Event Inhibited by this compound (via OXE-R) | Relevant Signaling Pathway(s) Implicated |

| Eosinophils | ERK1/2 phosphorylation nih.govaai.orgresearchgate.net | Gβγ-mediated, β-arrestin-related nih.gov |

| CD11b/CD18 integrin activation nih.govaai.orgresearchgate.net | Gβγ-mediated nih.gov | |

| Oxidative burst nih.govaai.orgresearchgate.net | Gβγ-mediated nih.gov | |

| Actin polymerization nih.govaai.orgresearchgate.net | Gβγ-mediated nih.gov | |

| Interaction with endothelial cells nih.govaai.orgresearchgate.net | Gβγ-mediated nih.gov | |

| Neutrophils | ERK1/2 phosphorylation nih.govaai.orgresearchgate.net | Gβγ-mediated, β-arrestin-related nih.gov |

| CD11b/CD18 integrin activation nih.govaai.orgresearchgate.net | Gβγ-mediated nih.gov | |

| Oxidative burst nih.govaai.orgresearchgate.net | Gβγ-mediated nih.gov | |

| Actin polymerization nih.govaai.orgresearchgate.net | Gβγ-mediated nih.gov | |

| Interaction with endothelial cells nih.govaai.orgresearchgate.net | Gβγ-mediated nih.gov | |

| Monocytes | Ca2+ flux nih.govaai.orgresearchgate.net | Gβγ-mediated nih.gov |

| Chemotaxis nih.govaai.orgresearchgate.net | Gβγ-mediated nih.gov |

The concept of biased agonism, where ligands selectively activate certain signaling pathways over others at a single GPCR, is an evolving area in drug discovery. nih.govku.dk this compound exemplifies a novel mechanism of ligand bias, specifically demonstrating the ability to uncouple Gα and Gβγ signaling within a heterotrimer. nih.govku.dk While many biased ligands have been identified that differentiate between G protein and β-arrestin pathways, this compound's unique action of inhibiting Gβγ but not Gα signaling at the OXE-R represents a new paradigm for functional selectivity. nih.govku.dk This mechanism highlights the potential for developing highly pathway-specific therapeutics, moving beyond traditional "on-target" or "off-target" effects to achieve precise modulation of cellular responses. nih.govku.dk

Potential Research Applications in Inflammatory Diseases

This compound's antagonistic activity against OXE-R and its impact on key inflammatory cell functions suggest significant research applications in various inflammatory and autoimmune conditions.

Eosinophils, neutrophils, and monocytes are crucial leukocyte populations involved in acute and chronic inflammatory responses. scienceopen.com Given that this compound is a non-Gαi-biased antagonist of OXE-R that impacts the activation and functional events of these cells, it provides a new basis for research into therapeutic interventions for inflammatory diseases characterized by their activation. nih.govaai.orgresearchgate.net For instance, this compound has been shown to prevent 5-oxo-ETE-induced shape change, calcium mobilization, and migration of neutrophils and eosinophils. researchgate.net This inhibitory action on fundamental leukocyte functions underscores its relevance for studying diseases where the excessive or dysregulated activity of these cells contributes to pathology.

The OXE-R is highly expressed on eosinophils and basophils, and also found on neutrophils and monocytes/macrophages, all of which are key players in allergic inflammation. researchgate.net Allergic diseases such as allergic asthma, allergic rhinitis, and atopic dermatitis (eczema) are characterized by an exaggerated immune response, often involving eosinophilic and neutrophilic activation. nationaleczema.orgnationaleczema.orgmsdmanuals.comnih.gov The "atopic march" describes the common progression where atopic dermatitis often precedes the development of allergic asthma and allergic rhinitis. nationaleczema.orgnationaleczema.org Research indicates that targeting the OXE receptor could represent a novel therapeutic strategy for these types of allergic conditions. dp.tech Therefore, this compound, as a specific OXE-R antagonist, serves as a valuable research tool to investigate the mechanistic roles of OXE-R signaling in the pathogenesis of these allergic diseases and to explore the potential for developing new therapeutic approaches.

Recent research has linked 5-oxo-ETE, the endogenous agonist for OXE-R, to NET formation and thrombosis in mouse models of APS. researchgate.netresearchgate.net Studies have shown that inhibiting 5-oxo-ETE synthesis or directly targeting the OXE-R can reduce NET formation and attenuate venous thrombosis in these models. researchgate.netresearchgate.net This connection highlights this compound's potential as a research compound to further investigate the precise mechanisms by which OXE-R signaling contributes to NETosis and thrombosis in autoimmune settings. By modulating OXE-R activity, this compound can help clarify the role of this receptor in the thromboinflammatory processes characteristic of conditions like APS and other NET-associated autoimmune diseases, potentially leading to the identification of new therapeutic targets. researchgate.netresearchgate.net

Q & A

Q. What are the primary mechanisms by which Gue1654 exerts its cardioprotective effects in ischemic myocardial injury?

this compound functions as a selective OXE-R inhibitor, activating BCAT1 to mitigate ischemia-induced myocardial damage. Its cardioprotective effects are mediated through suppression of PKC-ε/NF-κB signaling, reducing cardiomyocyte apoptosis . Researchers should validate these mechanisms using in vitro models (e.g., oxygen/glucose deprivation in cardiomyocytes) and in vivo coronary ligation in mice, coupled with Western blotting to track pathway activity.

Q. What experimental models are most suitable for preliminary efficacy testing of this compound?

Murine models of coronary artery ligation are widely used for in vivo ischemic injury studies. For in vitro validation, cardiomyocytes subjected to oxygen/glucose deprivation can replicate ischemic conditions. Ensure consistency in dosing and endpoint measurements (e.g., apoptosis markers, infarct size quantification) to enhance reproducibility .

Q. How should researchers conduct a literature review to contextualize this compound within existing cardiovascular therapeutics?

Systematically search databases like PubMed using keywords such as "OXE-R inhibitors," "BCAT1 activators," and "NF-κB/PKC-ε signaling." Prioritize primary studies that detail molecular pathways and preclinical outcomes. Use tools like PRISMA frameworks to ensure methodological rigor and avoid selection bias .

Advanced Research Questions

Q. How can experimental designs isolate the role of BCAT1 activation from OXE-R inhibition in this compound’s mechanism?

Employ genetic knockouts (e.g., BCAT1-deficient mice) or pharmacological inhibitors targeting OXE-R. Compare outcomes such as apoptosis rates and NF-κB activity across groups. Use dose-response curves to assess dependency on BCAT1 activation versus OXE-R blockade . Include negative controls (e.g., vehicle-treated groups) to validate specificity.

Q. What analytical methods are recommended to resolve contradictions in this compound’s reported effects on NF-κB signaling?

Contradictory findings may arise from variations in model systems (e.g., cell type differences) or assay conditions. Replicate experiments using standardized protocols (e.g., consistent antibody sources for Western blotting). Perform meta-analyses of existing data to identify confounding variables, and apply sensitivity analyses to assess robustness .

Q. How should researchers handle large-scale datasets from transcriptomic or proteomic studies of this compound-treated cardiomyocytes?

Raw data (e.g., RNA-seq or mass spectrometry outputs) should be archived in appendices or supplementary materials. Processed data critical to the research question (e.g., differentially expressed genes) must be included in the main text. Use tools like PCA for dimensionality reduction and Benjamini-Hochberg corrections for multiple comparisons .

Q. What strategies ensure methodological rigor in longitudinal studies of this compound’s long-term cardiac effects?

Implement blinded randomization for treatment groups and predefine inclusion/exclusion criteria. Use echocardiography or MRI for periodic cardiac function assessment. Address attrition bias by applying intention-to-treat analysis. Document protocols in line with ARRIVE guidelines for animal studies .

Methodological and Analytical Considerations

Q. How can researchers optimize in vitro assays to quantify this compound’s anti-apoptotic effects?

Use flow cytometry with Annexin V/PI staining to measure apoptosis rates. Normalize data to baseline apoptosis in control groups. Validate findings via caspase-3 activity assays. Ensure consistency in cell passage numbers and serum-free conditions during oxygen/glucose deprivation .

Q. What statistical approaches are appropriate for analyzing dose-dependent responses to this compound?

Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., four-parameter logistic model). Calculate EC₅₀ values and 95% confidence intervals. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and p-values with corrections for multiple testing .

Q. How should ethical considerations influence the design of this compound preclinical studies?

Adhere to institutional animal care guidelines (e.g., minimizing cohort sizes while ensuring statistical power). Include humane endpoints (e.g., predefined thresholds for pain/distress). For in vitro studies, use cell lines with proper provenance documentation to avoid misidentification .

Data Presentation and Reproducibility

Q. What are best practices for presenting conflicting data on this compound’s pharmacokinetic properties?

Clearly differentiate experimental conditions (e.g., administration routes, animal strains) in tables. Use funnel plots to assess publication bias in existing literature. Provide raw data in open-access repositories to enable independent verification .

Q. How can researchers enhance the reproducibility of this compound’s reported effects on PKC-ε signaling?

Detail antibody catalog numbers, dilution ratios, and buffer compositions in methods sections. Include positive/negative controls in each experiment. Collaborate with independent labs for cross-validation and publish full protocols on platforms like protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.